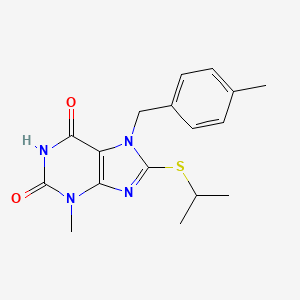
3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound belongs to the class of purines, which are essential components in various biological processes, including energy metabolism and nucleic acid synthesis. Its structural formula is C17H20N4O2S, and it possesses a molar mass of 344.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molar Mass | 344.43 g/mol |
| Density | 1.33 ± 0.1 g/cm³ (predicted) |
| pKa | 9.41 ± 0.70 (predicted) |
Antitumor Activity
Recent studies have highlighted the antitumor potential of various purine derivatives, including the compound . Research indicates that purine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to this compound have been shown to exhibit inhibitory effects on the BRAF(V600E) mutation, a common target in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages exposed to lipopolysaccharides (LPS). These findings are consistent with the behavior of other purine derivatives that possess similar functional groups.
Enzyme Inhibition
The compound's structural features suggest potential activity as an enzyme inhibitor. For example, it may inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, which is relevant for conditions like gout. Preliminary data indicate moderate inhibitory activity against XO, with IC50 values suggesting effective concentrations for therapeutic applications.
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that similar purine derivatives exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Synergistic Effects : Research has shown that combining purine derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxicity in resistant cancer cell lines. This synergistic effect warrants further investigation into combination therapies involving this compound.
- Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications at specific positions on the purine ring can significantly affect biological activity. For instance, substituents at the 7-position have been linked to increased antitumor potency.
特性
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-10(2)24-17-18-14-13(15(22)19-16(23)20(14)4)21(17)9-12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYPXPSTKRLJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














